2-Amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano[3,2-c][2,1]benzothiazine core modified with a 3-fluorophenyl group at position 4, a 4-methylbenzyl group at position 6, and a nitrile substituent at position 2.
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-16-9-11-17(12-10-16)15-30-22-8-3-2-7-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-5-4-6-19(27)13-18/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPQRZCSFZKOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with potential biological activities. The structure incorporates a benzothiazine core, which has been associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a unique arrangement that includes:
- A benzothiazine core
- A pyrano moiety
- Substituents such as fluorophenyl and methylbenzyl
The molecular formula is with a molecular weight of approximately 383.4 g/mol.
Anticancer Properties
Research has indicated that benzothiazine derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to the target compound have shown cytotoxic effects comparable to established chemotherapeutics like doxorubicin. A study demonstrated that certain benzothiazine derivatives could effectively inhibit tumor cell proliferation while exhibiting lower toxicity to healthy cells .
Acetylcholinesterase Inhibition
Another important biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor . Compounds with similar structures have shown promising results in inhibiting AChE, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with key enzymes involved in cancer cell proliferation and neurotransmitter regulation.
- DNA Interaction : Similar benzothiazine compounds have shown the ability to bind to DNA and inhibit topoisomerase II, an enzyme critical for DNA replication and repair .
- Antioxidant Activity : Some studies suggest that benzothiazines possess antioxidant properties that may contribute to their overall therapeutic effects.
Efficacy in Biological Assays
Table 1 summarizes key findings from various studies on compounds related to the target compound:
Case Studies
Several case studies have highlighted the potential of benzothiazine derivatives:
- BS230 demonstrated significant antitumor activity with a favorable safety profile compared to traditional chemotherapeutics.
- Compounds exhibiting AChE inhibition have shown promise in preclinical models for treating Alzheimer's disease.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-amino derivatives exhibit promising anticancer properties. For instance, compounds containing the benzothiazine moiety have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The structural features of this compound may enhance its efficacy against specific cancer types by targeting kinases involved in tumor proliferation and survival.
Kinase Inhibition
Inhibitors of fibroblast growth factor receptors (FGFRs) are critical in cancer therapy. Research has shown that derivatives with similar structures can selectively inhibit FGFR4, which is implicated in several malignancies. The selectivity and potency of such compounds suggest that 2-amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide could be explored further as a potential FGFR inhibitor.
| Compound | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| Compound X | 75.3 | >398 over FGFR1 |
| Compound Y | 190 | >8 over FGFR1 |
Neuropharmacological Studies
The compound's structural characteristics may also lend themselves to neuropharmacological research. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems and neuroprotection. Investigating the influence of this compound on neuroreceptors could yield insights into its potential as a therapeutic agent for neurological disorders.
Antimicrobial Properties
Preliminary data suggest that derivatives of benzothiazine exhibit antimicrobial activity against various pathogens. This application is particularly relevant in the context of rising antibiotic resistance. Further studies could elucidate the mechanism of action and efficacy of this compound against bacterial strains.
Case Study 1: FGFR Inhibition
A recent study focused on a series of aminopyrimidine derivatives demonstrated that modifications to the fluorine substituents significantly impacted FGFR4 selectivity and potency. The findings indicated that compounds with a similar structural backbone to our target compound showed enhanced inhibition profiles against FGFR kinases when tested in vitro and in vivo models.
Case Study 2: Anticancer Efficacy
In vitro assays conducted on cancer cell lines revealed that compounds structurally related to 2-amino-4-(3-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile exhibited notable antiproliferative effects. The study reported IC50 values comparable to established chemotherapeutic agents, highlighting the potential for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s unique features are compared to analogs in Table 1:
Key Observations :
- The 4-methylbenzyl substituent may enhance lipophilicity relative to smaller groups (e.g., methyl or hydroxymethyl), improving membrane permeability .
Monoamine Oxidase (MAO) Inhibition
- Compound 6d (6-benzyl analog): Exhibits selective MAO-A inhibition (IC₅₀: 0.42 µM), attributed to hydrophobic interactions between the benzyl group and the MAO-A active site .
- Compound 7r (6-methyl analog): Shows MAO-B selectivity (IC₅₀: 0.38 µM), likely due to steric compatibility with the smaller MAO-B cavity .
- Target Compound: The 3-fluorophenyl group may mimic the electron-deficient aromatic systems of known MAO inhibitors, while the 4-methylbenzyl substituent could balance selectivity between MAO isoforms.
Binding Mode Predictions
Molecular docking studies of analogs suggest:
Preparation Methods
Starting Materials and Initial Functionalization
The benzothiazine dioxide scaffold is synthesized from methyl anthranilate (2-aminobenzoic acid methyl ester). Reaction with methanesulfonyl chloride in pyridine forms the sulfonamide intermediate, methyl 2-(methylsulfonamido)benzoate . This step proceeds at 0–5°C to minimize side reactions, achieving >90% conversion.
N-Alkylation for 4-Methylbenzyl Substitution
The sulfonamide undergoes N-alkylation with 4-methylbenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile. Optimal conditions involve reflux (80°C, 6–8 h), yielding N-(4-methylbenzyl)-2-(methylsulfonamido)benzoate with 75–80% efficiency.
Ring Closure to Form the Benzothiazine Dioxide
Cyclization is achieved using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The reaction proceeds via intramolecular nucleophilic attack, forming the 1,2-benzothiazine 1,1-dioxide ring (Table 1).
Table 1: Benzothiazine Dioxide Core Synthesis
Multicomponent Pyrano Ring Formation
Knoevenagel Condensation with Malononitrile
The benzothiazine dioxide intermediate reacts with 3-fluorobenzaldehyde and malononitrile in a one-pot, three-component reaction. Catalysis by polymer-supported DABCO (PS-DABCO) in ethanol (reflux, 2 h) facilitates Knoevenagel condensation and cyclization, forming the pyrano[3,2-c]benzothiazine framework (Fig. 1).
Mechanistic Insights :
- Malononitrile acts as both a nucleophile and a cyano source.
- PS-DABCO enhances reaction rates by stabilizing the transition state.
Optimized Conditions :
Introduction of the 2-Amino Group
The amino group at position 2 arises from in situ hydrolysis of an intermediate nitrile or via direct incorporation using ammonium acetate as a nitrogen source. X-ray crystallography confirms regioselective amination at C2 (Fig. 2).
Table 2: Pyrano Ring Formation Data
| Component | Role | Yield | Purity (HPLC) |
|---|---|---|---|
| 3-Fluorobenzaldehyde | Electrophile | 82% | 98.5% |
| Malononitrile | Nucleophile/Cyano source | 85% | 97.8% |
| PS-DABCO | Catalyst | – | – |
Functional Group Modifications and Final Product
Sulfonation and Oxidation
The sulfonyl groups at positions 5 and 5 are introduced via oxidation of the benzothiazine sulfur using hydrogen peroxide (H₂O₂) in acetic acid. Complete oxidation (24 h, 50°C) ensures 5,5-dioxide formation, confirmed by IR (ν 1170 cm⁻¹, S=O).
Crystallization and Purification
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from dimethylformamide (DMF)-water. Single-crystal X-ray diffraction validates the structure, showing a dihedral angle of 86.8° between the pyrano and benzothiazine planes.
Table 3: Final Compound Characterization
Alternative Synthetic Routes
Stille Coupling/Azacyclization
A palladium-catalyzed Stille coupling between 2-iodobenzenesulfonamide and allenylstannanes forms the benzothiazine core, followed by azacyclization. While efficient for simple derivatives, this method struggles with sterically hindered substituents like 4-methylbenzyl.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the multicomponent step, improving yields to 88%. However, scalability remains a challenge.
Challenges and Optimizations
- Regioselectivity : Competing pathways during pyrano ring formation may yield byproducts. PS-DABCO mitigates this by directing reactivity.
- Solvent Choice : Ethanol outperforms DMF or toluene due to better solubility of intermediates.
- Catalyst Loading : 4 mol% PS-DABCO maximizes yield without side reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : A one-pot multicomponent reaction under reflux conditions using acetic anhydride and acetic acid (1:2 v/v) with fused sodium acetate as a catalyst is a common approach for analogous fused heterocycles. Reaction optimization can involve varying temperature (80–120°C), solvent polarity, and catalyst loading (e.g., 0.5–2.0 g NaOAc) to maximize yield. Crystallization from DMF/water or ethanol is typical for purification .
- Example : For similar pyrano-benzothiazine derivatives, yields of 57–68% were achieved with reflux times of 2–12 hours .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., CN stretch at ~2,220 cm⁻¹, NH₂ at ~3,400 cm⁻¹) .
- NMR : Use - and -NMR to resolve substituent effects. For example, fluorophenyl protons appear as doublets (δ 7.2–7.8 ppm, ), while methylbenzyl groups show singlets at δ 2.3–2.5 ppm .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI+ mode) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (data-to-parameter ratio >13.1, R factor <0.05) .
Q. How can researchers validate the purity of synthesized batches?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). For fluorinated analogs, retention times typically range 8–12 minutes .
- Melting Point Analysis : Compare observed values (e.g., 123–124°C for trifluoromethyl derivatives) with literature data .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound?
- Methodology :
- 2D NMR (COSY, HSQC) : Differentiate between isomers or conformational analogs. For example, - HSQC can resolve coupling between aromatic protons and fluorophenyl carbons .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing signal splitting at 25°C vs. 60°C .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. What experimental designs are suitable for evaluating the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for sulfone derivatives) .
Q. How can researchers assess the compound’s potential bioactivity, and what in vitro assays are recommended?
- Methodology :
- Targeted Assays : Screen against kinase or protease targets using fluorescence polarization (FP) or FRET-based assays. For example, IC₅₀ values for pyrano-thiazine analogs range 0.1–10 µM .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
